2-ethoxy-N-(4-iodophenyl)acetamide
Description
2-Ethoxy-N-(4-iodophenyl)acetamide is an acetamide derivative featuring an ethoxy group at the α-position of the acetamide moiety and a para-iodo substituent on the aromatic ring. Key inferred characteristics include:
- Molecular formula: Presumed to be C₁₀H₁₂INO₂ (based on substitution patterns of similar compounds like N-(4-iodophenyl)acetamide (C₈H₈INO) and N-(4-ethoxyphenyl)acetamide (C₁₀H₁₃NO₂) ).
- Molecular weight: Estimated ~295–300 g/mol (iodine contributes significantly to mass).
- Key structural features: Ethoxy group: Enhances lipophilicity and influences solubility in organic solvents.
Properties
Molecular Formula |
C10H12INO2 |
|---|---|
Molecular Weight |
305.11 g/mol |
IUPAC Name |
2-ethoxy-N-(4-iodophenyl)acetamide |
InChI |
InChI=1S/C10H12INO2/c1-2-14-7-10(13)12-9-5-3-8(11)4-6-9/h3-6H,2,7H2,1H3,(H,12,13) |
InChI Key |
RCVPUPLVYWMWDP-UHFFFAOYSA-N |
SMILES |
CCOCC(=O)NC1=CC=C(C=C1)I |
Canonical SMILES |
CCOCC(=O)NC1=CC=C(C=C1)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
Substituent Effects on Physicochemical Properties :
- Iodo vs. Ethoxy : The iodine atom in N-(4-iodophenyl)acetamide increases molecular weight by ~81 g/mol compared to N-(4-ethoxyphenyl)acetamide. This also reduces aqueous solubility but enhances stability in hydrophobic environments .
- Ethoxy Positioning : The ethoxy group in this compound likely occupies the α-position of the acetamide chain, altering steric and electronic profiles compared to para-substituted analogues .
Synthetic Accessibility: Iodo-substituted acetamides (e.g., N-(4-iodophenyl)acetamide) are synthesized via electrophilic iodination or decarboxylative iodination, with yields dependent on reaction conditions . Ethoxy-substituted derivatives (e.g., N-(4-ethoxyphenyl)acetamide) are typically prepared via nucleophilic substitution of phenolic precursors with ethylating agents .
Biological Relevance :
Spectral and Analytical Data
NMR Spectroscopy :
Mass Spectrometry :
- Iodo-substituted compounds exhibit distinct isotopic patterns due to iodine’s natural abundance (e.g., M+2 peak in N-(4-iodophenyl)acetamide) .
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